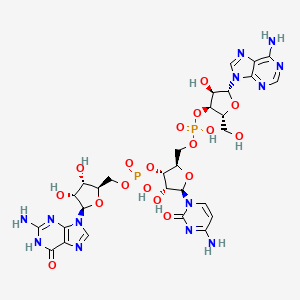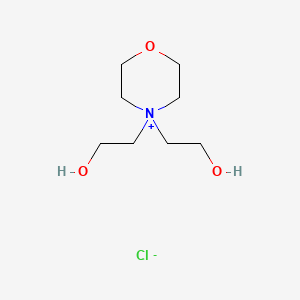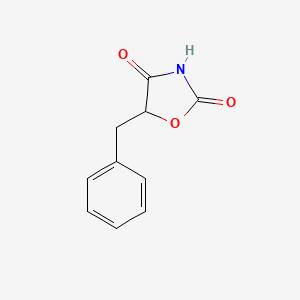
Guanylyl-(5'-3')-cytidylyl-(5'-3')-adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine is a synthetic trinucleotide composed of guanosine, cytidine, and adenosine linked by phosphodiester bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine typically involves the stepwise addition of nucleotides. The process begins with the protection of the hydroxyl groups on the ribose sugars of the nucleotides. The protected nucleotides are then activated using phosphoramidite chemistry, which allows for the formation of phosphodiester bonds between the nucleotides. The reaction conditions often include the use of a coupling agent such as tetrazole and an oxidizing agent like iodine to facilitate the formation of the phosphodiester linkage.
Industrial Production Methods: In an industrial setting, the production of Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine can be scaled up using automated synthesizers. These machines can perform the stepwise addition of nucleotides with high precision and efficiency. The process involves the sequential deprotection, coupling, and oxidation steps, followed by purification using high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bonds can be cleaved by hydrolytic enzymes or under acidic or basic conditions.
Oxidation and Reduction: The nucleobases can undergo oxidation and reduction reactions, although these are less common.
Substitution: The nucleobases can participate in substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Hydrolysis: Enzymes like phosphodiesterases or chemical reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: The major products are the individual nucleotides, guanosine monophosphate, cytidine monophosphate, and adenosine monophosphate.
Oxidation and Reduction: The products depend on the specific nucleobase and the conditions used.
Wissenschaftliche Forschungsanwendungen
Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine has several applications in scientific research:
Molecular Biology: It is used as a model compound to study the mechanisms of nucleotide polymerization and degradation.
Biochemistry: It serves as a substrate for enzymes involved in nucleotide metabolism, allowing researchers to investigate enzyme kinetics and specificity.
Industry: It can be used in the synthesis of oligonucleotides for various industrial applications, including the production of nucleic acid-based sensors and probes.
Wirkmechanismus
The mechanism of action of Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine involves its interaction with enzymes that recognize and process nucleotides. The compound can act as a substrate for polymerases, ligases, and other nucleotide-processing enzymes. The molecular targets include the active sites of these enzymes, where the trinucleotide binds and undergoes catalysis. The pathways involved include nucleotide polymerization, degradation, and modification.
Vergleich Mit ähnlichen Verbindungen
- Guanylyl-(5’-3’)-adenylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine
- Cytidylyl-(5’-3’)-guanylyl-(5’-3’)-adenosine
- Adenylyl-(5’-3’)-cytidylyl-(5’-3’)-guanosine
Comparison: Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine is unique due to its specific sequence of nucleotides and the orientation of the phosphodiester bonds. This sequence and structure can influence its interaction with enzymes and its stability under various conditions. Compared to other similar compounds, it may exhibit different enzymatic activities and binding affinities, making it a valuable tool for studying nucleotide interactions and enzyme mechanisms.
Eigenschaften
CAS-Nummer |
3393-25-7 |
|---|---|
Molekularformel |
C29H37N13O18P2 |
Molekulargewicht |
917.6 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H37N13O18P2/c30-12-1-2-40(29(49)37-12)26-18(47)20(60-61(50,51)54-4-10-15(44)16(45)25(57-10)42-8-36-14-23(42)38-28(32)39-24(14)48)11(58-26)5-55-62(52,53)59-19-9(3-43)56-27(17(19)46)41-7-35-13-21(31)33-6-34-22(13)41/h1-2,6-11,15-20,25-27,43-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,37,49)(H2,31,33,34)(H3,32,38,39,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1 |
InChI-Schlüssel |
NHXYUHYHGKDTTM-POYLIAOGSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-](/img/structure/B14737941.png)


![1-Benzothiophen-2-yl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14737950.png)
![[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)](/img/structure/B14737967.png)

